

An In-depth Technical Guide to 2,6-Pyridinedicarboxaldehyde (CAS 5431-44-7)

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Compound of Interest

Compound Name: 2,6-Pyridinedicarboxaldehyde

Cat. No.: B058191

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2,6-Pyridinedicarboxaldehyde** (CAS: 5431-44-7), a pivotal heterocyclic compound in modern chemistry. Also known as 2,6-diformylpyridine, its unique molecular architecture, featuring a pyridine ring with two highly reactive aldehyde groups, renders it an exceptionally versatile building block.^{[1][2]} This guide details its physicochemical properties, synthesis methodologies, and diverse applications, particularly in the realms of coordination chemistry, pharmaceutical development, and materials science.^{[1][3]} Detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of key workflows and logical processes to support advanced research and development activities.

Physicochemical Properties

2,6-Pyridinedicarboxaldehyde is typically a white to tan crystalline solid.^[2] Its core structure consists of a central pyridine ring substituted at the 2 and 6 positions with aldehyde functional groups, which are key to its reactivity.^[1] A summary of its essential physicochemical and computational data is presented in Table 1.

Table 1: Physicochemical and Computational Properties of **2,6-Pyridinedicarboxaldehyde**

Property	Value	Reference
Identifier		
CAS Number	5431-44-7	[4][5]
IUPAC Name	Pyridine-2,6-dicarbaldehyde	[4]
Synonyms	2,6-Diformylpyridine, 2,6-Pyridine dialdehyde, PDA	[1][4][6]
Molecular		
Molecular Formula	C ₇ H ₅ NO ₂	[5][7]
Molecular Weight	135.12 g/mol	[5][7]
InChI	1S/C7H5NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-5H	[4]
InChIKey	PMWXGSWIOOVHEQ-UHFFFAOYSA-N	[4][8]
SMILES	<chem>O=CC1=NC(C=O)=CC=C1</chem>	[6]
Physical		
Appearance	White to tan powder/crystalline solid	[2]
Melting Point	124-125 °C	[8]
Boiling Point	152-154 °C at 103 mmHg	[2][8]
Solubility	Moderate solubility in chloroform and methanol	[2]
Computational		
TPSA (Topological Polar Surface Area)	47.03 Å ²	[6]
LogP	0.7066	[6]
Hydrogen Bond Acceptors	3	[6]

Rotatable Bonds

2

[\[6\]](#)

Synthesis and Manufacturing

The synthesis of **2,6-Pyridinedicarboxaldehyde** can be broadly classified into two primary strategies: oxidation of a precursor like 2,6-dimethylpyridine or 2,6-pyridinedimethanol, and the reduction of pyridine diesters or amides.[\[9\]](#)

Experimental Protocol: Oxidation of 2,6-Pyridinedimethanol

This method utilizes selenium dioxide as an oxidizing agent to achieve a high yield.

Materials:

- 2,6-Pyridinedimethanol (starting material)
- Selenium dioxide (SeO_2)
- 1,4-dioxane
- Celite

Procedure:

- Dissolve 300 mg (2.17 mmol) of 2,6-pyridinedimethanol in 50 ml of 1,4-dioxane.[\[7\]](#)
- Add 2.6 g (23.8 mmol) of selenium dioxide to the solution.[\[7\]](#)
- Reflux the mixture with stirring for 2 hours.[\[7\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[7\]](#)
- Filter the mixture through a Celite-filled filter to remove the selenium dioxide precipitate.[\[7\]](#)
- The resulting filtrate is distilled under reduced pressure and dried to yield the final product.[\[7\]](#)
- This protocol has been reported to achieve a 99% yield.[\[7\]](#)

Experimental Protocol: Reduction of 2,6-bis(1-pyrrolidinocarbonyl)pyridine

This method employs a strong reducing agent, Lithium aluminum hydride (LiAlH_4), to convert a pyridine diamide derivative to the dialdehyde.

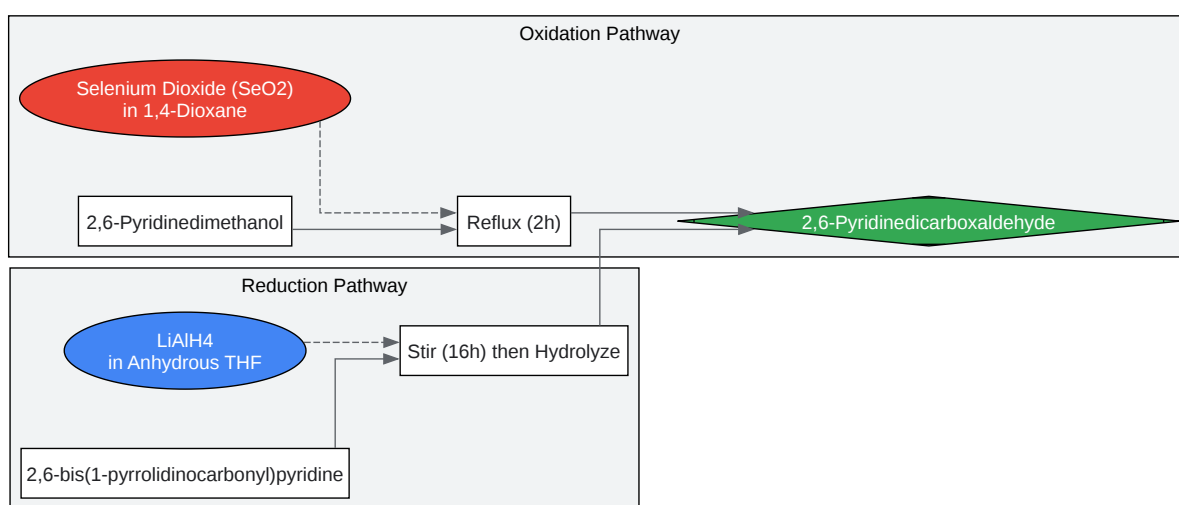
Materials:

- 2,6-bis(1-pyrrolidinocarbonyl)pyridine
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- 2 M aqueous hydrochloric acid (HCl)
- Dichloromethane (CH_2Cl_2)
- Sodium sulfate (Na_2SO_4)
- Ether

Procedure:

- Prepare a solution of LiAlH_4 (0.31 g, 8.24 mmol) in 3 mL of anhydrous THF and cool to 0 °C.
[7]
- Slowly add a solution of 2,6-bis(1-pyrrolidinocarbonyl)pyridine (3.0 g, 11 mmol) in 20 mL of anhydrous THF to the stirring LiAlH_4 solution.[7]
- Stir the reaction mixture in a total of 30 mL of anhydrous THF for 16 hours.[7]
- After the reaction period, carefully hydrolyze the mixture with 2 M aqueous HCl.[7]
- Separate the organic phase. Extract the aqueous phase with dichloromethane (5 x 10 mL).
[7]
- Combine all organic phases and dry over sodium sulfate.[7]

- Remove the solvent in vacuo. Recrystallize the resulting product from ether to obtain an almost colorless powder.[7]
- This protocol has been reported to achieve a 76% yield.[7]



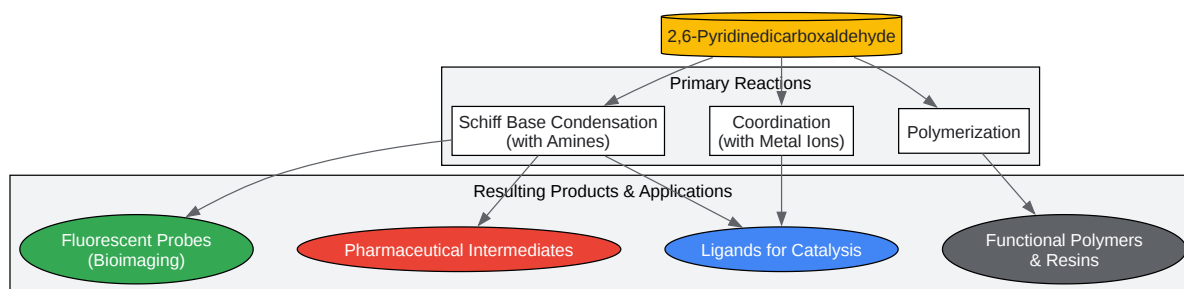
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Figure 1: Key Synthesis Pathways for **2,6-Pyridinedicarboxaldehyde**.

Key Applications and Reactions

The dual aldehyde functionality makes **2,6-Pyridinedicarboxaldehyde** a valuable precursor in numerous synthetic applications.[1] Its ability to undergo condensation reactions and form coordination complexes is central to its utility.[1]

- **Ligand Development and Catalysis:** It is extensively used to create ligands for metal complexes.[1] The pyridine nitrogen and aldehyde oxygens can coordinate with metal ions, forming stable structures crucial for catalysis and the development of advanced functional materials.[1][3]
- **Pharmaceutical Synthesis:** The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders and functioning as urease inhibitors.[1][8]
- **Fluorescent Probes:** It is a building block for developing fluorescent probes for bioimaging.[1] For example, it has been used to prepare boron-dipyrromethene (BODIPY)-based probes for the detection of metal ions.[8]
- **Materials Science:** It is employed in the synthesis of novel materials such as N-heterocyclic chitosan aerogels for biomedical applications and functionalized resins for the preconcentration of trace elements.[2][8]



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Figure 2: Application Workflow from Core Compound to Final Products.

Analytical Methodologies

Confirming the purity and identity of **2,6-Pyridinedicarboxaldehyde** is critical. High-Performance Liquid Chromatography (HPLC) is a common method for its analysis.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol outlines a general method for the separation and analysis of **2,6-Pyridinedicarboxaldehyde**.

Instrumentation & Columns:

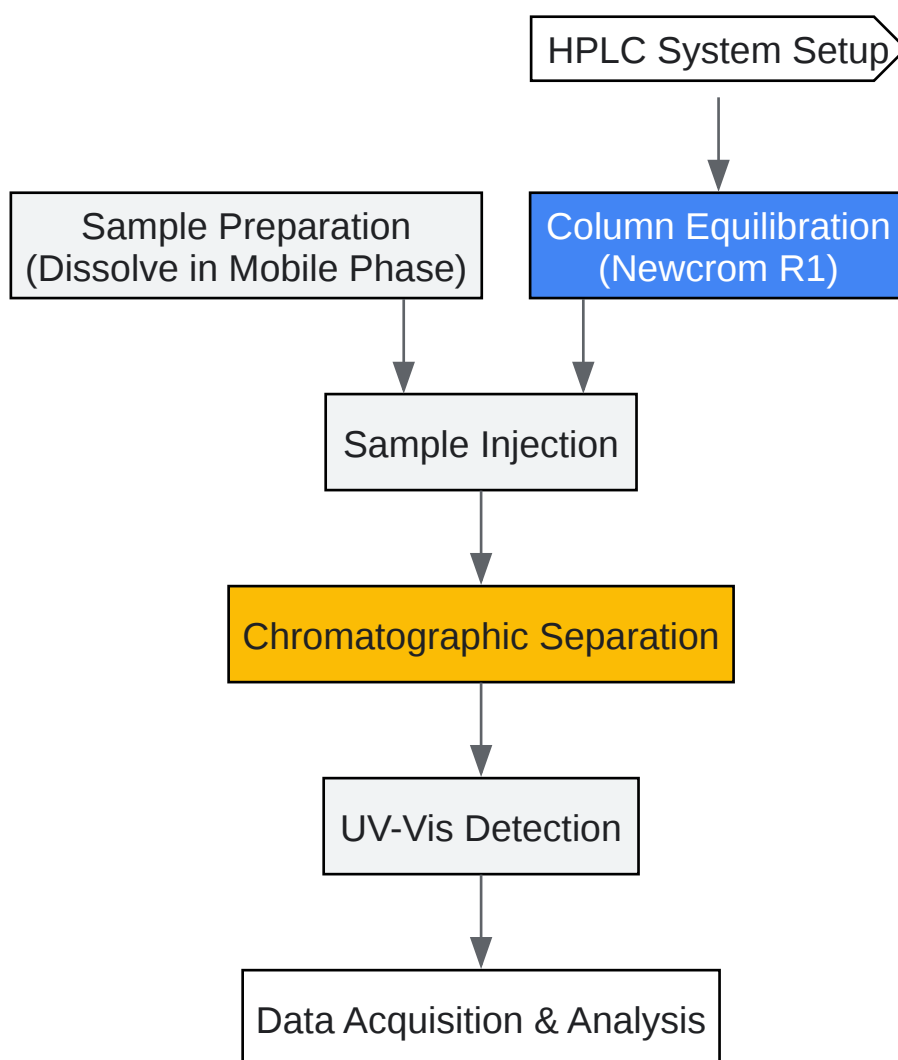
- HPLC system with a suitable detector (e.g., UV-Vis).
- Analytical Column: Newcrom R1 reverse-phase column.[\[10\]](#)

Mobile Phase:

- A mixture of acetonitrile (MeCN), water, and phosphoric acid.[\[10\]](#)
- For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[\[10\]](#)

Procedure:

- Prepare the mobile phase and degas it thoroughly.
- Equilibrate the Newcrom R1 column with the mobile phase until a stable baseline is achieved.
- Prepare a standard solution of **2,6-Pyridinedicarboxaldehyde** in a suitable solvent (e.g., a component of the mobile phase).
- Inject the sample onto the column.
- Run the analysis under isocratic or gradient conditions as required for optimal separation.
- Detect the analyte at a suitable wavelength.
- This method is scalable and can be adapted for preparative separation to isolate impurities.
[\[10\]](#)



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Figure 3: Generalized Workflow for HPLC Analysis.

Spectroscopic Data

The structure and purity of **2,6-Pyridinedicarboxaldehyde** are typically confirmed using a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectroscopy is used to confirm the proton environment of the molecule.[\[11\]](#)
- Infrared (IR) Spectroscopy: IR spectra show characteristic peaks for the aldehyde C=O and C-H stretches, as well as aromatic ring vibrations.[\[12\]](#)

- Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight of the compound.[4][12]

This data is widely available in chemical databases such as the NIST WebBook.[4][12]

Safety and Handling

2,6-Pyridinedicarboxaldehyde is considered hazardous and requires careful handling.[8][13]

Table 2: GHS Hazard Information

Category	Information
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[14]H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H335: May cause respiratory irritation.[8]
Precautionary Statements	P261: Avoid breathing dust/fume.[14]P280: Wear protective gloves/protective clothing/eye protection/face protection. [15]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Handling and Storage Recommendations:

- Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[13]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (e.g., safety glasses with side-shields). A dust mask (type N95 or equivalent) is recommended.[8][13]

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
Recommended storage temperature is 2-8°C.[2][8] Store under an inert atmosphere to maintain stability.[13]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

2,6-Pyridinedicarboxaldehyde is a high-value chemical intermediate with a broad and expanding range of applications in scientific research and industrial development. Its predictable reactivity and ability to serve as a scaffold for complex molecular architectures make it indispensable in pharmaceuticals, catalysis, and materials science.[1][2][3] A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for leveraging its full potential to drive innovation.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Pyridinedicarboxaldehyde (CAS 5431-44-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058191#2-6-pyridinedicarboxaldehyde-cas-number-5431-44-7]

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